molecular formula C10H16Cl3NO2 B14390134 2,2,2-Trichloroethyl (cyclohexylmethyl)carbamate CAS No. 87876-79-7

2,2,2-Trichloroethyl (cyclohexylmethyl)carbamate

Cat. No.: B14390134
CAS No.: 87876-79-7
M. Wt: 288.6 g/mol
InChI Key: VBSDSACZUWTYBQ-UHFFFAOYSA-N
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Description

2,2,2-Trichloroethyl (cyclohexylmethyl)carbamate is a chemical compound known for its versatile applications in organic synthesis. It is often used as a protecting group for amines, alcohols, and phenols due to its stability under various conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trichloroethyl (cyclohexylmethyl)carbamate typically involves the reaction of 2,2,2-Trichloroethyl chloroformate with cyclohexylmethylamine. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran. The reaction conditions usually require cooling to maintain the stability of the reactants and to control the exothermic nature of the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors to ensure precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. The product is then purified using techniques like distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trichloroethyl (cyclohexylmethyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction can be achieved using agents like zinc in acetic acid.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the trichloroethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Zinc in acetic acid is commonly used for the reduction of the trichloroethyl group.

    Substitution: Nucleophiles such as amines and alcohols can react with the trichloroethyl group under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction typically results in the formation of simpler carbamates.

Scientific Research Applications

2,2,2-Trichloroethyl (cyclohexylmethyl)carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a protecting group in organic synthesis to protect functional groups during multi-step reactions.

    Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals.

    Medicine: Utilized in the development of drug candidates and in medicinal chemistry for the modification of active pharmaceutical ingredients.

    Industry: Applied in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,2,2-Trichloroethyl (cyclohexylmethyl)carbamate involves its ability to act as a protecting group. It forms stable carbamate linkages with amines, alcohols, and phenols, thereby preventing unwanted reactions at these sites. The trichloroethyl group can be selectively removed under reductive conditions, such as treatment with zinc in acetic acid, to regenerate the free amine or alcohol.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,2-Trichloroethyl (cyclohexylmethyl)carbamate is unique due to its specific application in protecting cyclohexylmethylamine derivatives. Its stability under various conditions and ease of removal make it a valuable tool in synthetic organic chemistry.

Properties

CAS No.

87876-79-7

Molecular Formula

C10H16Cl3NO2

Molecular Weight

288.6 g/mol

IUPAC Name

2,2,2-trichloroethyl N-(cyclohexylmethyl)carbamate

InChI

InChI=1S/C10H16Cl3NO2/c11-10(12,13)7-16-9(15)14-6-8-4-2-1-3-5-8/h8H,1-7H2,(H,14,15)

InChI Key

VBSDSACZUWTYBQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CNC(=O)OCC(Cl)(Cl)Cl

Origin of Product

United States

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